2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Catalog No.
S792857
CAS No.
502-70-5
M.F
C20H24O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-hep...

CAS Number

502-70-5

Product Name

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

IUPAC Name

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3

InChI Key

YHCIKUXPWFLCFN-UHFFFAOYSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Synonyms

(8,8'-Diapocarotene-8,8'-dial; Crocetin dialdehyde

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O

Chemistry and Structure:

,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial, also known as crocetindial, is a naturally occurring carotenoid with the chemical formula C₂₀H₂₄O₂. Its structure consists of a 20-carbon chain with alternating single and double bonds (conjugated system), and four methyl groups attached at specific positions (2, 6, 11, and 15). The presence of the conjugated system allows crocetindial to absorb light in the visible region, giving it its characteristic yellow color.

Biological Activity and Potential Applications:

Crocetindial exhibits various biological activities with potential applications in scientific research:

  • Antioxidant properties: Studies suggest that crocetindial possesses significant antioxidant activity, which can help scavenge free radicals and protect cells from oxidative damage. This property is being explored in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cancer [].
  • Anti-inflammatory effects: Research indicates that crocetindial may have anti-inflammatory properties. Studies have shown its ability to suppress the production of inflammatory mediators in immune cells, suggesting potential benefits in inflammatory conditions like arthritis and inflammatory bowel disease [].
  • Anticancer properties: In vitro studies have demonstrated that crocetindial can induce cell death in cancer cells and inhibit their proliferation. Further research is needed to explore its potential as an anticancer agent [].

Research Applications:

Due to its potential biological activities, crocetindial is being investigated in various scientific research areas:

  • Cancer research: Studies are exploring the potential of crocetindial as a chemotherapeutic agent, either alone or in combination with other therapies.
  • Neurodegenerative disease research: Research is investigating the potential neuroprotective effects of crocetindial in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Inflammation research: Studies are examining the anti-inflammatory properties of crocetindial and its potential therapeutic applications in inflammatory diseases.

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial is a complex organic compound with the molecular formula C20H32\text{C}_{20}\text{H}_{32} and an average mass of 272.468 g/mol. This compound is characterized by a long carbon chain with multiple double bonds and functional groups, specifically two aldehyde groups at each end of the carbon chain. The structure includes a series of conjugated double bonds that contribute to its unique chemical properties and reactivity. It has been identified in various plant species, including Gardenia jasminoides, Crocus sativus, and Verbascum lychnitis, indicating its potential natural occurrence and biological significance .

The mechanism of action of crocetindial is not directly applicable as it's an intermediate compound. However, its role in carotenoid synthesis is significant. Carotenoids play various roles in biological systems, including light harvesting in photosynthesis, acting as antioxidants, and signaling molecules [].

The chemical behavior of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial can be classified into several types of reactions:

  • Addition Reactions: Due to the presence of multiple double bonds in its structure, this compound can undergo addition reactions where reagents add across the double bonds.
  • Oxidation Reactions: The aldehyde functional groups can be oxidized to carboxylic acids or other derivatives under appropriate conditions.
  • Reduction Reactions: The aldehyde groups can also be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: This compound may participate in condensation reactions with other compounds containing reactive functional groups.

The synthesis of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial can be achieved through several methods:

  • Alkylation Reactions: Utilizing starting materials with shorter carbon chains that undergo alkylation can extend the carbon chain to form the desired compound.
  • Dehydration Reactions: Starting from suitable precursors such as alcohols or diols can lead to the formation of the conjugated system through dehydration.
  • Multi-step Synthesis: A combination of reactions involving functional group transformations (e.g., oxidation and reduction) can be employed to construct the complex structure.
  • Natural Extraction: Given its presence in certain plants, extraction methods may also be utilized to isolate this compound from natural sources.

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests it could be explored for therapeutic uses.
  • Cosmetics: Due to potential antioxidant properties, it may find applications in skincare formulations.
  • Agriculture: Compounds with similar structures have been investigated for use as natural pesticides or growth regulators.

Several compounds share structural similarities with 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-HexadeceneC16H32\text{C}_{16}\text{H}_{32}Simple alkene with no functional groups
1-OctadeceneC18H36\text{C}_{18}\text{H}_{36}Longer carbon chain; used in polymer synthesis
2-HexenalC6H10O\text{C}_{6}\text{H}_{10}\text{O}Contains an aldehyde group; shorter chain

Uniqueness

The uniqueness of 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedial lies in its extensive conjugated system and dual aldehyde functionalities. This structure not only enhances its chemical reactivity but also contributes to its potential biological activities compared to simpler alkenes or aldehydes which do not possess such complexity.

XLogP3

5.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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